molecular formula C26H20N2 B3254307 1-Tritylbenzimidazole CAS No. 23593-74-0

1-Tritylbenzimidazole

Cat. No.: B3254307
CAS No.: 23593-74-0
M. Wt: 360.4 g/mol
InChI Key: KCENPJPWSWRZLS-UHFFFAOYSA-N
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Description

1-Tritylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. It is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tritylbenzimidazole can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is usually carried out in solvents like dichloromethane or toluene to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 1-Tritylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Tritylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tritylbenzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness of 1-Tritylbenzimidazole: this compound stands out due to the presence of the trityl group, which enhances its stability and lipophilicity. This unique structural feature allows it to interact differently with biological targets compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-tritylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c1-4-12-21(13-5-1)26(22-14-6-2-7-15-22,23-16-8-3-9-17-23)28-20-27-24-18-10-11-19-25(24)28/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCENPJPWSWRZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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